
4,5-Difluorobenzene-1,2-dicarbonyl difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Difluorobenzene-1,2-dicarbonyl difluoride is a chemical compound with the molecular formula C8H2F4O2 It is a derivative of benzene, where two fluorine atoms are substituted at the 4th and 5th positions, and two carbonyl fluoride groups are attached at the 1st and 2nd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluorobenzene-1,2-dicarbonyl difluoride typically involves the fluorination of benzene derivatives. One common method is the reaction of 4,5-difluorophthalic anhydride with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must be carefully controlled to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Difluorobenzene-1,2-dicarbonyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl fluoride groups can be reduced to form corresponding alcohols or other derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more complex fluorinated compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated benzene derivatives, while reduction reactions can produce difluorobenzene alcohols.
Aplicaciones Científicas De Investigación
4,5-Difluorobenzene-1,2-dicarbonyl difluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 4,5-Difluorobenzene-1,2-dicarbonyl difluoride exerts its effects involves its interaction with molecular targets through its reactive fluorine and carbonyl groups. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1,4-Difluorobenzene: A simpler fluorinated benzene derivative with fluorine atoms at the 1st and 4th positions.
1,2-Difluorobenzene: Another fluorinated benzene derivative with fluorine atoms at the 1st and 2nd positions.
1,4-Dibromo-2,5-difluorobenzene: A compound with both bromine and fluorine substitutions on the benzene ring.
Propiedades
Número CAS |
83684-75-7 |
|---|---|
Fórmula molecular |
C8H2F4O2 |
Peso molecular |
206.09 g/mol |
Nombre IUPAC |
4,5-difluorobenzene-1,2-dicarbonyl fluoride |
InChI |
InChI=1S/C8H2F4O2/c9-5-1-3(7(11)13)4(8(12)14)2-6(5)10/h1-2H |
Clave InChI |
ZVLWKPQDNWQZTH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)C(=O)F)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


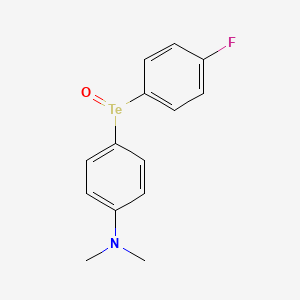
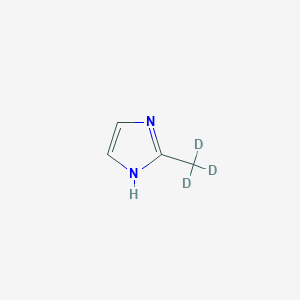
![Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409734.png)
![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)

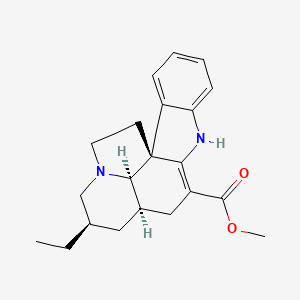
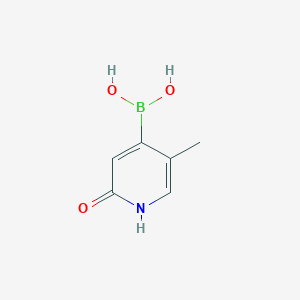
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
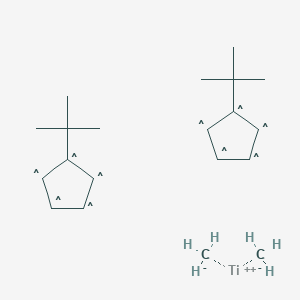
![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
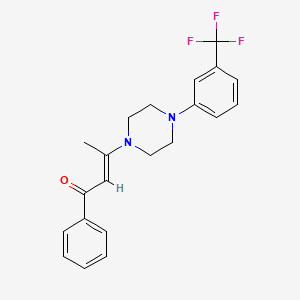
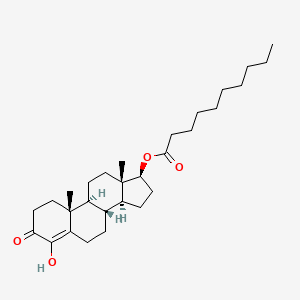
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)
